molecular formula C14H13ClN4O B2708577 (E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one CAS No. 2035000-15-6

(E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one

Cat. No. B2708577
CAS RN: 2035000-15-6
M. Wt: 288.74
InChI Key: UOGTVKXUFUQJMR-AATRIKPKSA-N
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Description

(E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one is a chemical compound that has gained significant attention in the scientific community. The compound has been synthesized using various methods, and its scientific research application has been explored extensively.

Mechanism of Action

The mechanism of action of (E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in various biological processes, including DNA replication, protein synthesis, and cell division.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one have been studied extensively. The compound has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and killing bacterial cells. It has also been shown to have antioxidant properties and can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

The advantages of using (E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one in lab experiments include its high potency, selectivity, and low toxicity. However, the compound has limitations, including its instability in the presence of light and air, which can affect its activity.

Future Directions

There are several future directions for the research of (E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one. These include exploring its potential as a therapeutic agent for various diseases, improving its stability, and developing new synthetic methods for the compound. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential side effects.
Conclusion:
In conclusion, (E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one is a chemical compound that has shown promising results in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent for various diseases.

Synthesis Methods

(E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one can be synthesized using various methods. One of the most common methods involves the reaction of 2-chloroacetophenone with sodium azide to form 2-azidoacetophenone. The 2-azidoacetophenone is then reacted with (E)-3-(prop-2-en-1-yl)azetidin-1-amine in the presence of copper (I) chloride to form the final product.

Scientific Research Applications

The scientific research application of (E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one has been explored extensively. The compound has been used as a starting material for the synthesis of various other compounds. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and bacterial infections.

properties

IUPAC Name

(E)-3-(2-chlorophenyl)-1-[3-(triazol-1-yl)azetidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4O/c15-13-4-2-1-3-11(13)5-6-14(20)18-9-12(10-18)19-8-7-16-17-19/h1-8,12H,9-10H2/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOGTVKXUFUQJMR-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C=CC2=CC=CC=C2Cl)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN1C(=O)/C=C/C2=CC=CC=C2Cl)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one

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